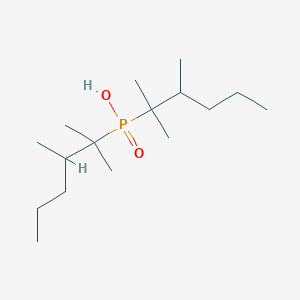
Bis(2,3-dimethylhexan-2-yl)phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,3-dimethylhexan-2-yl)phosphinic acid is an organophosphorus compound characterized by the presence of two 2,3-dimethylhexan-2-yl groups attached to a phosphinic acid moiety. This compound is part of a broader class of phosphinic acids, which are known for their versatile applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,3-dimethylhexan-2-yl)phosphinic acid typically involves the reaction of 2,3-dimethylhexan-2-yl chloride with a suitable phosphorus source, such as phosphorus trichloride or phosphorus oxychloride, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The resulting intermediate is then hydrolyzed to yield the final phosphinic acid product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,3-dimethylhexan-2-yl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphates.
Reduction: Reduction reactions can convert the phosphinic acid to phosphine derivatives.
Substitution: The hydrogen atoms on the phosphorus can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under an inert atmosphere.
Major Products Formed
Oxidation: Phosphonic acids and phosphates.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids.
Wissenschaftliche Forschungsanwendungen
Bis(2,3-dimethylhexan-2-yl)phosphinic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Wirkmechanismus
The mechanism of action of bis(2,3-dimethylhexan-2-yl)phosphinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may interfere with metabolic pathways by inhibiting key enzymes involved in the synthesis or degradation of essential biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di(2-ethylhexyl)phosphoric acid: Another organophosphorus compound with similar applications in solvent extraction and coordination chemistry.
Bis(trimethylpentyl)phosphinic acid: Known for its use in separation processes and as a ligand in coordination chemistry.
Uniqueness
Bis(2,3-dimethylhexan-2-yl)phosphinic acid is unique due to its specific structural features, which confer distinct chemical and physical properties. Its branched alkyl groups provide steric hindrance, affecting its reactivity and interaction with other molecules. This uniqueness makes it valuable in applications requiring selective binding and reactivity .
Eigenschaften
CAS-Nummer |
88528-06-7 |
|---|---|
Molekularformel |
C16H35O2P |
Molekulargewicht |
290.42 g/mol |
IUPAC-Name |
bis(2,3-dimethylhexan-2-yl)phosphinic acid |
InChI |
InChI=1S/C16H35O2P/c1-9-11-13(3)15(5,6)19(17,18)16(7,8)14(4)12-10-2/h13-14H,9-12H2,1-8H3,(H,17,18) |
InChI-Schlüssel |
AZZXJZJPZRBHAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C(C)(C)P(=O)(C(C)(C)C(C)CCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-](/img/structure/B14402542.png)
![N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14402549.png)
![Ethyl 2-[(acetyloxy)methyl]butanoate](/img/structure/B14402552.png)
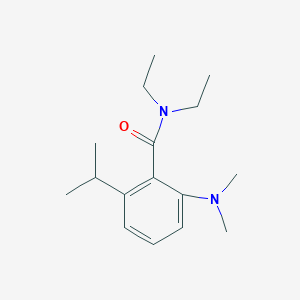
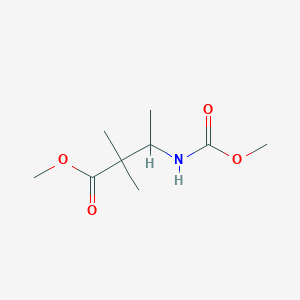

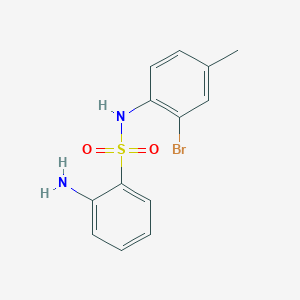
![Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate](/img/structure/B14402591.png)
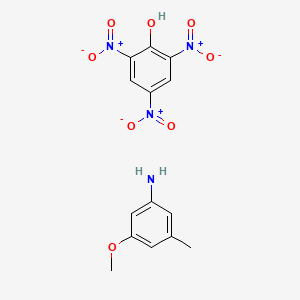
![N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide](/img/structure/B14402603.png)
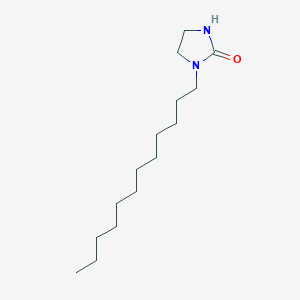
![Methyl 2-methylazuleno[1,2-B]thiophene-4-carboxylate](/img/structure/B14402609.png)
